

Chemical and physical properties of Sodium (R)-thiazolidine-4-carboxylate

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Compound of Interest

Compound Name: Sodium (R)-thiazolidine-4-carboxylate

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An In-depth Technical Guide to Sodium (R)-thiazolidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium (R)-thiazolidine-4-carboxylate, a sodium salt of (R)-thiazolidine-4-carboxylic acid, is a heterocyclic compound that has garnered significant interest in the scientific community. As a derivative of the amino acid L-cysteine, it serves as a versatile building block in organic synthesis and a molecule with notable biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its biological significance, particularly focusing on its antioxidant and potential antiviral activities.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Sodium (R)-thiazolidine-4-carboxylate** are summarized below. For comparative purposes, data for the parent acid, (R)-thiazolidine-4-carboxylic acid, is also included where available, as the properties of the sodium salt are closely related.

Property	Sodium (R)-thiazolidine-4-carboxylate	(R)-thiazolidine-4-carboxylic acid
Molecular Formula	C ₄ H ₆ NNaO ₂ S[1]	C ₄ H ₇ NO ₂ S
Molecular Weight	155.15 g/mol [1]	133.17 g/mol [2]
Appearance	White to off-white crystalline powder	White powder[2]
Melting Point	Not explicitly available. Expected to be higher than the acid form and likely decompose.	190-200 °C (decomposes)[2] [3]
Solubility	Soluble in water.	Soluble in hot water[2]. Water solubility reported as 28.5 g/L at 20 °C[3].
Storage	2-8°C, Refrigerator[1]	Store at room temperature.[3]
Stability	Stable. Incompatible with strong oxidizing agents.[3]	Stable. Incompatible with strong oxidizing agents.[3]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of **Sodium (R)-thiazolidine-4-carboxylate**. While a complete dataset for the sodium salt is not readily available in the public domain, the following represents typical spectral characteristics for the parent compound, (R)-thiazolidine-4-carboxylic acid, which are expected to be similar for the sodium salt with predictable shifts, particularly in the IR spectrum due to the carboxylate group.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylate salt is distinct from its corresponding carboxylic acid. The broad O-H stretching absorption of the carboxylic acid (around 2500-3300 cm⁻¹) is absent in the sodium salt. Instead, strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are observed.[4]

- Expected IR Peaks for **Sodium (R)-thiazolidine-4-carboxylate**:

- Asymmetric COO⁻ stretch: ~1650-1540 cm⁻¹
- Symmetric COO⁻ stretch: ~1450-1360 cm⁻¹
- N-H stretch: ~3300-3500 cm⁻¹ (may be broad)
- C-H stretch: ~2850-3000 cm⁻¹

NMR Spectroscopy

¹H NMR: The proton NMR spectrum of thiazolidine derivatives can be complex due to the presence of diastereomers if a substituent is introduced at the C2 position. For the unsubstituted ring, the spectrum is more straightforward. The chemical shifts will be influenced by the solvent used.

- Expected ¹H NMR Signals for (R)-thiazolidine-4-carboxylic acid (shifts may vary for the sodium salt):
 - Signals for the methylene protons (CH₂) of the thiazolidine ring.
 - A signal for the methine proton (CH) at the C4 position.
 - A signal for the N-H proton, which may be broad and its position can be concentration and solvent dependent.

¹³C NMR: The carbon NMR provides information about the carbon skeleton of the molecule.

- Expected ¹³C NMR Signals for (R)-thiazolidine-4-carboxylic acid (shifts may vary for the sodium salt):
 - A signal for the carbonyl carbon of the carboxylate group, typically in the range of 170-180 ppm.
 - Signals for the two methylene carbons and one methine carbon of the thiazolidine ring.

Mass Spectrometry

Mass spectrometry of the parent acid, (R)-thiazolidine-4-carboxylic acid, would likely show a molecular ion peak corresponding to its molecular weight (133.17 g/mol). Fragmentation patterns would involve the loss of the carboxyl group and cleavage of the thiazolidine ring. For the sodium salt, electrospray ionization (ESI) in negative mode would be suitable to observe the carboxylate anion at m/z 132.1.

Experimental Protocols

Synthesis of (R)-thiazolidine-4-carboxylic acid

The synthesis of the parent acid is a prerequisite for the preparation of the sodium salt. A general and widely cited method involves the condensation of L-cysteine with an aldehyde, in this case, formaldehyde.

Materials:

- L-cysteine hydrochloride monohydrate
- Formaldehyde solution (37% in water)
- Pyridine
- Ethanol
- Water

Procedure:

- Dissolve L-cysteine hydrochloride monohydrate in water.
- Slowly add a formaldehyde solution to the L-cysteine solution with stirring.
- Add pyridine to the reaction mixture, which will cause a white solid to precipitate.
- Cool the mixture and filter the precipitate.
- Recrystallize the crude product from a water/ethanol mixture to obtain pure (R)-thiazolidine-4-carboxylic acid as white needles.^[5]

- Dry the product under vacuum.

Synthesis of Sodium (R)-thiazolidine-4-carboxylate

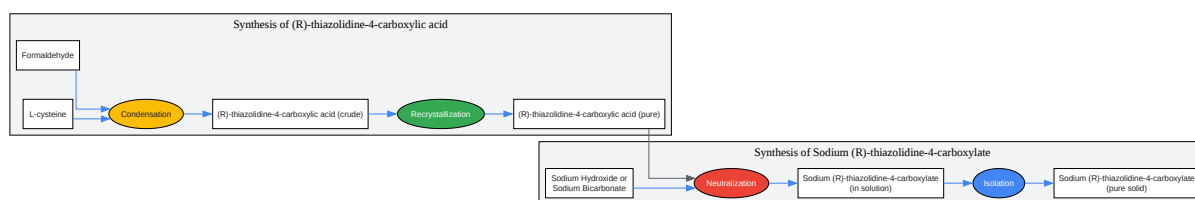
The sodium salt can be prepared by reacting the synthesized (R)-thiazolidine-4-carboxylic acid with a sodium base.

Materials:

- (R)-thiazolidine-4-carboxylic acid
- Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO_3)
- Ethanol or another suitable solvent for precipitation

Procedure:

- Dissolve (R)-thiazolidine-4-carboxylic acid in water or a suitable alcohol.
- Add an equimolar amount of a sodium base solution (e.g., aqueous NaOH or NaHCO_3) dropwise with stirring.
- Monitor the pH of the solution to ensure complete neutralization (pH ~7).
- The sodium salt can be isolated by evaporation of the solvent or by precipitation upon addition of a less polar solvent like ethanol or acetone.
- Filter the precipitated **Sodium (R)-thiazolidine-4-carboxylate** and wash with the precipitation solvent.
- Dry the final product under vacuum.



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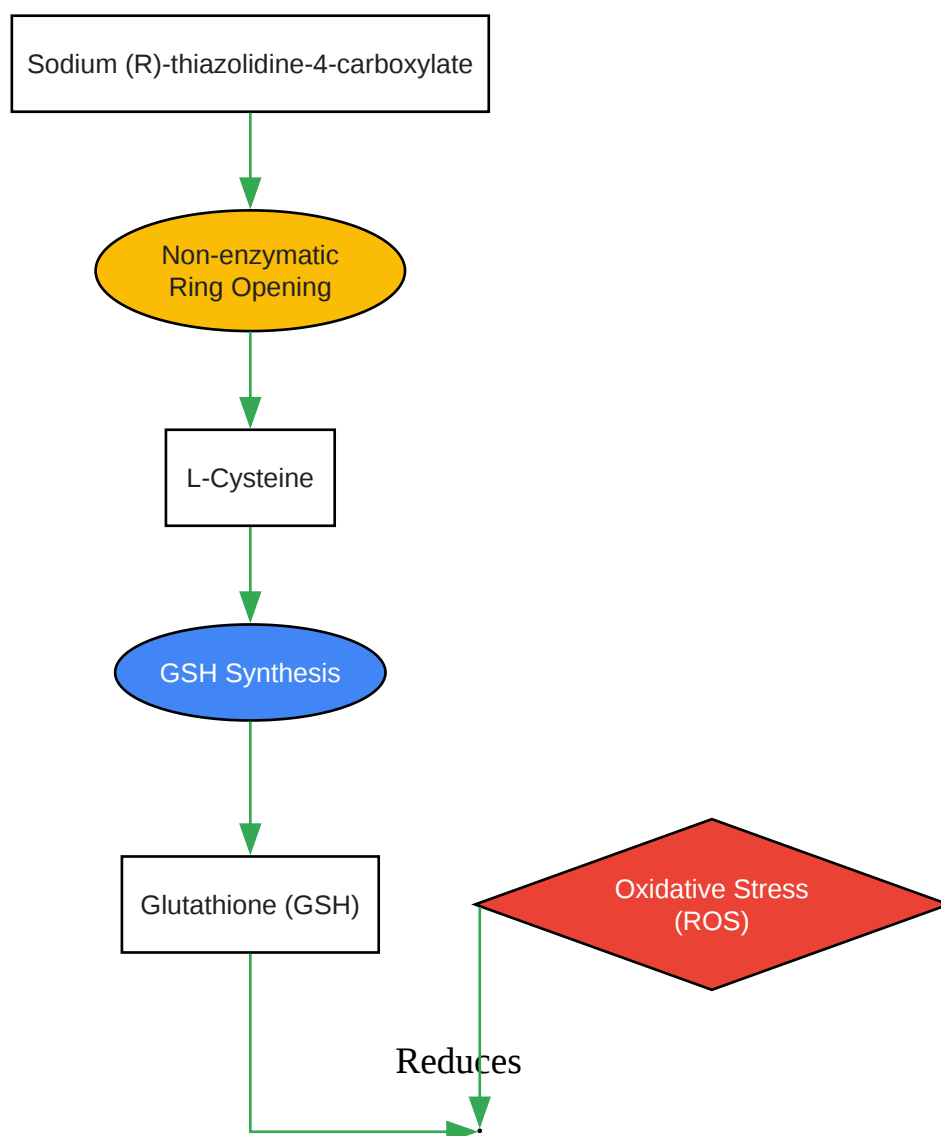
Caption: Workflow for the synthesis of **Sodium (R)-thiazolidine-4-carboxylate**.

Biological Activity and Signaling Pathways

(R)-thiazolidine-4-carboxylic acid and its derivatives have demonstrated a range of biological activities, with antioxidant and potential antiviral properties being of particular interest.

Antioxidant Activity

Thiazolidine derivatives are known to act as prodrugs of L-cysteine.[6] In vivo, the thiazolidine ring can undergo non-enzymatic opening to release L-cysteine, a precursor to the major intracellular antioxidant, glutathione (GSH). By increasing the intracellular pool of cysteine, these compounds can enhance GSH synthesis and thereby bolster the cellular defense against oxidative stress. This mechanism is particularly relevant in conditions associated with oxidative damage.



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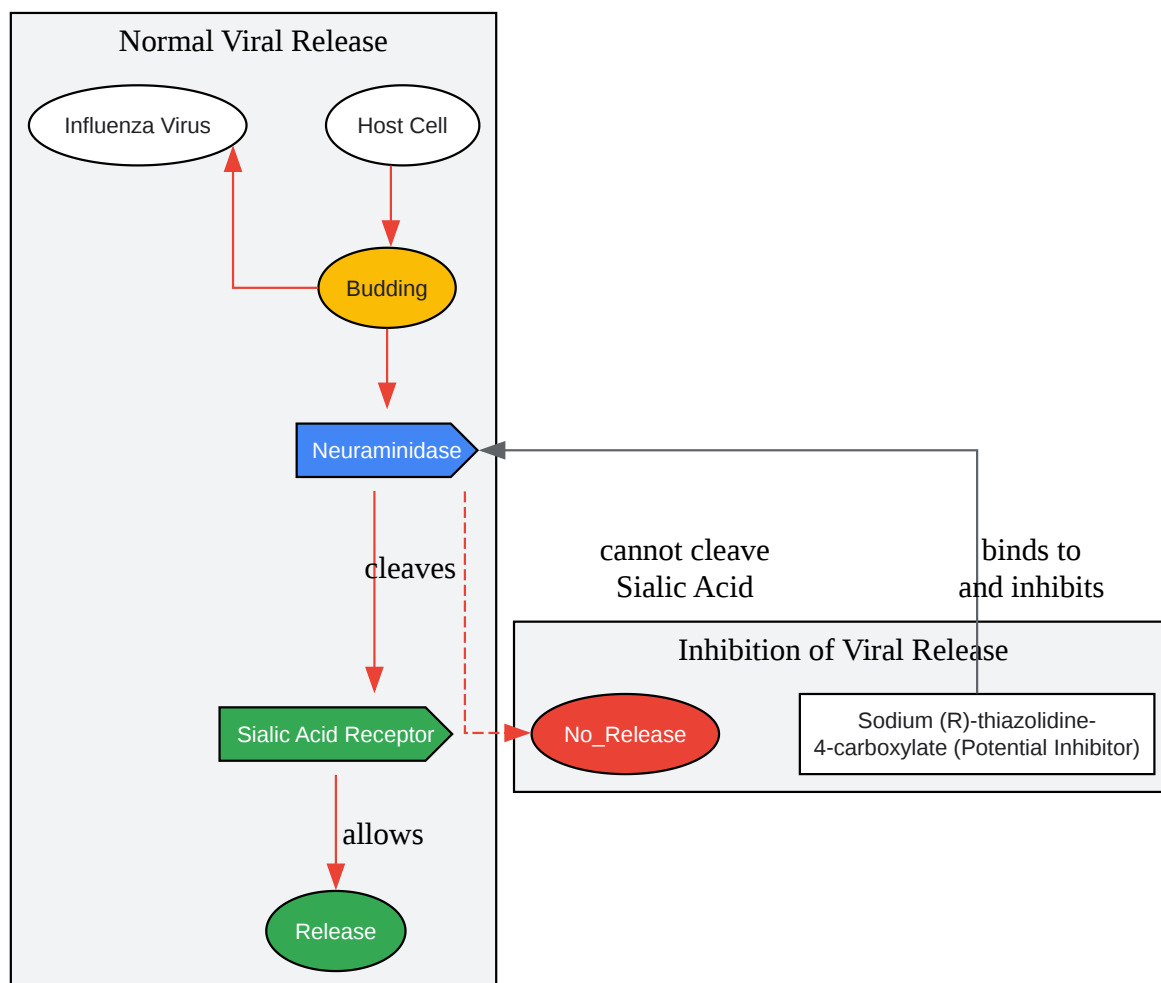
Caption: Proposed antioxidant mechanism of **Sodium (R)-thiazolidine-4-carboxylate**.

Potential as a Neuraminidase Inhibitor

Some studies have suggested that thiazolidine-4-carboxylic acid derivatives could act as influenza neuraminidase inhibitors. Neuraminidase is a crucial enzyme for the influenza virus, as it facilitates the release of newly formed virus particles from infected host cells. By inhibiting this enzyme, the spread of the virus can be halted.

The mechanism of action of neuraminidase inhibitors involves mimicking the natural substrate of the enzyme, sialic acid. The inhibitor binds to the active site of neuraminidase, preventing it

from cleaving sialic acid residues on the host cell surface. This results in the aggregation of newly formed virions on the cell surface, preventing their release and subsequent infection of other cells.



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Caption: Mechanism of influenza virus neuraminidase inhibition.

Conclusion

Sodium (R)-thiazolidine-4-carboxylate is a compound with significant potential in both chemical synthesis and therapeutic applications. Its straightforward synthesis from L-cysteine and its promising biological activities, particularly as an antioxidant and a potential antiviral agent, make it a subject of ongoing research. This guide has provided a foundational understanding of its properties and synthesis, which should serve as a valuable resource for professionals in the fields of chemistry and drug development. Further research is warranted to fully elucidate its spectral characteristics and to explore its therapeutic efficacy in various disease models.

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